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4-Chloro-2-(p-tolyl)-1H-indole

Cat. No.: B13676610
M. Wt: 241.71 g/mol
InChI Key: VDFYHUZZXBNMFM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and materials science. bldpharm.comrsc.orgnih.gov This structural motif is prevalent in a vast number of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and potent alkaloids. Current time information in Bangalore, IN.fluorochem.co.uk Its unique electronic and structural properties allow it to serve as a "privileged scaffold," capable of interacting with a diverse array of biological targets through various non-covalent interactions. nih.gov

The significance of the indole core is underscored by its presence in numerous approved pharmaceutical agents with a wide spectrum of pharmacological activities. rsc.org These include anti-inflammatory drugs like Indomethacin, antiviral agents such as Arbidol, and anti-cancer drugs like Cediranib. derpharmachemica.com The versatility of the indole ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological receptors. rsc.orgnih.gov This has led to the development of extensive libraries of substituted indoles for screening against various diseases, making it a focal point of drug discovery efforts. bldpharm.comfluorochem.co.uk

Rationale for Dedicated Academic Investigation of 4-Chloro-2-(p-tolyl)-1H-indole

While dedicated research focusing exclusively on this compound is limited in publicly accessible literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the study of related analogues. The specific substitution pattern of this compound—a chlorine atom at the 4-position and a p-tolyl group at the 2-position—represents a convergence of functionalities known to impart significant biological effects.

Halogenation, particularly chlorination, is a common strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. The introduction of a chloro group onto the indole scaffold can significantly alter the electronic distribution and lipophilicity of the molecule. iitr.ac.in Similarly, the presence of an aryl group, such as p-tolyl, at the C2-position is a feature of many biologically active indoles. For instance, studies on related compounds like 6-Chloro-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole have demonstrated potent cytotoxicity against human cancer cell lines, highlighting the potential of the chloro- and tolyl-substituted indole core. nih.gov Therefore, this compound is a logical target for synthesis and biological evaluation, serving as both a potential lead compound and a valuable intermediate for constructing more complex, biologically active molecules. researchgate.net

Evolution of Research Paradigms for Substituted Indole Systems

The methods for synthesizing substituted indoles have evolved considerably over the past century. Classical methods, most notably the Fischer indole synthesis, have been instrumental in providing access to a wide range of indole derivatives and are still in use today. However, these traditional methods can sometimes be limited by harsh reaction conditions and a lack of regiocontrol, particularly for complex substitution patterns.

The modern era of organic synthesis has ushered in a paradigm shift, with a strong focus on transition-metal-catalyzed cross-coupling reactions. derpharmachemica.com Catalytic systems based on palladium, rhodium, and copper have become powerful tools for the construction of C-C and C-N bonds, allowing for the precise and efficient synthesis of highly functionalized indoles under milder conditions. derpharmachemica.com These advanced methodologies enable chemists to systematically vary substituents around the indole core, facilitating the exploration of structure-activity relationships (SAR). This evolution from classical to modern catalytic approaches has profoundly expanded the chemical space accessible to researchers and accelerated the discovery of new indole-based therapeutic agents. bldpharm.com

Current Research Trends and Unaddressed Challenges Pertaining to this compound

Current research on substituted indoles is heavily focused on the development of novel derivatives with enhanced biological activity and the exploration of their applications in materials science. researchgate.netresearchgate.net There is a strong emphasis on creating compounds with high selectivity for specific biological targets to minimize off-target effects. japsonline.com

Despite the academic interest in its structural motifs, this compound remains a largely uncharacterized compound. No dedicated studies detailing its synthesis, spectroscopic properties, or biological activity are available in peer-reviewed literature, and a CAS number for the compound is not listed in major chemical databases. bldpharm.combldpharm.com

Consequently, the unaddressed challenges pertaining to this specific molecule are fundamental:

Optimized Synthesis: The development of a robust and high-yielding synthetic route is the first critical step.

Full Characterization: Comprehensive spectroscopic analysis (including NMR, IR, and mass spectrometry) and single-crystal X-ray diffraction are needed to unambiguously confirm its structure. ambeed.com

Biological Profiling: A systematic investigation into its potential biological activities is warranted. Based on related structures, screening for anticancer, anti-inflammatory, and antimicrobial properties would be a logical starting point. nih.govjapsonline.com

Derivative Synthesis: Its potential as a chemical building block for more complex molecules has not been explored. Its functional groups could be elaborated to generate a library of new chemical entities for further study.

Addressing these fundamental gaps in knowledge is essential before the potential utility of this compound can be fully realized.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂ClN-
Molecular Weight 241.72 g/mol -
CAS Number Not Available bldpharm.combldpharm.com
Physical State Not Reported-
Spectroscopic Data Not Published-
Crystal Structure Not Determined-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN B13676610 4-Chloro-2-(p-tolyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-1H-indole

InChI

InChI=1S/C15H12ClN/c1-10-5-7-11(8-6-10)15-9-12-13(16)3-2-4-14(12)17-15/h2-9,17H,1H3

InChI Key

VDFYHUZZXBNMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Delineation for 4 Chloro 2 P Tolyl 1h Indole

Strategic Retrosynthesis and Precursor Design for Indole (B1671886) Systems

The strategic disassembly of the 4-chloro-2-(p-tolyl)-1H-indole structure through retrosynthetic analysis reveals several logical bond disconnections and corresponding precursor molecules. A primary disconnection of the C2-C3 and N1-C7a bonds, characteristic of a Fischer indole synthesis approach, suggests a phenylhydrazone intermediate. This intermediate, in turn, can be conceptually derived from 3-chloroaniline (B41212) and 1-(p-tolyl)ethan-1-one. This approach is a cornerstone of indole synthesis, relying on the acid-catalyzed rearrangement of a phenylhydrazone. quimicaorganica.org

Alternatively, a disconnection focusing on the C2-aryl bond points towards a palladium-catalyzed cross-coupling strategy. ub.edu This would involve the coupling of a 4-chloro-1H-indole core with a p-tolyl halide or its equivalent. Further disconnection of the 4-chloro-1H-indole itself can lead to simpler starting materials. For instance, a Larock indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, suggesting precursors like 2-bromo-5-chloroaniline (B1280272) and a p-tolyl-substituted alkyne. ub.edu This method is known for its regioselectivity, often yielding the bulkier substituent at the 2-position of the indole ring. ub.edu

Another retrosynthetic pathway involves a researchgate.netresearchgate.net-sigmatropic rearrangement as a key step, as seen in the Bartoli indole synthesis. This strategy would disconnect the indole at the N1-C7a and C3-C3a positions, leading back to a substituted nitroarene and a vinyl Grignard reagent. jk-sci.com Specifically for this compound, this would imply starting with 1-chloro-2-nitrobenzene (B146284) and a p-tolyl-substituted vinyl Grignard reagent. The presence of an ortho substituent on the nitroarene is often crucial for the success of the Bartoli synthesis. jk-sci.com

Radical-based retrosynthetic analysis offers a less conventional but powerful approach. nih.gov This would involve a one-electron disconnection, potentially at the C2-aryl bond, suggesting a radical coupling between a 4-chloro-1H-indolyl radical and a p-tolyl radical. Such methods can offer unique chemoselectivity and simplify synthetic routes by minimizing the need for protecting groups and functional group interconversions. nih.gov

The design of precursors is intrinsically linked to the chosen synthetic strategy. For metal-catalyzed methods, precursors like ortho-haloanilines and functionalized alkynes are common. For classical methods like the Fischer synthesis, the precursors are typically anilines and ketones or aldehydes. The following table summarizes potential precursors for the synthesis of this compound based on different retrosynthetic strategies.

Synthetic StrategyKey DisconnectionPrecursor 1Precursor 2
Fischer Indole SynthesisC2-C3, N1-C7a3-Chloroaniline1-(p-tolyl)ethan-1-one
Larock Indole SynthesisN1-C2, C3-C3a2-Bromo-5-chloroaniline1-Ethynyl-4-methylbenzene
Bartoli Indole SynthesisN1-C7a, C3-C3a1-Chloro-2-nitrobenzene(1-(p-tolyl)vinyl)magnesium bromide
Palladium-Catalyzed C-H ArylationC2-Aryl4-Chloro-1H-indole4-Iodotoluene

Classical and Modern Approaches to the 1H-Indole Scaffold Construction

The synthesis of the 1H-indole scaffold, a ubiquitous motif in bioactive compounds, has been a subject of intense research, leading to the development of a plethora of classical and modern synthetic methodologies.

Metal-Catalyzed Coupling Reactions in Indole Synthesis

Transition metal catalysis has revolutionized the synthesis of indoles, offering high efficiency, regioselectivity, and functional group tolerance. mdpi.comresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. The Larock indole synthesis, for instance, involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. ub.edu This reaction proceeds via a proposed mechanism involving oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu This method is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edu

Copper-catalyzed reactions also play a significant role in indole synthesis. scispace.com For example, copper salts can catalyze the cyclization of N-aryl enamines to form indoles. mdpi.com Copper(II) acetate (B1210297) has been used as a catalyst for the cyclization of secondary anilines, while copper(II) trifluoroacetate (B77799) is effective for primary aniline (B41778) derivatives. scispace.com Furthermore, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-C and C-N bond formation in indole synthesis. rsc.orgsemanticscholar.org

The following table provides examples of metal-catalyzed reactions for the synthesis of substituted indoles.

Catalyst SystemReactant 1Reactant 2ProductReference
Pd(OAc)₂, LiClo-IodoanilineInternal Alkyne2,3-Disubstituted Indole ub.edu
Cu(OAc)₂N-Aryl Enaminone-Substituted Indole rsc.org
Cu(OPiv)₂Aryl N-picolinoyl enamide-Substituted Indole mdpi.com
Pd₂(dba)₃, X-phoso-Chloroaryl YnamideAmine2-Amido-indole nih.gov

Catalyst-Free and Solvent-Free Methodologies for Indole Synthesis

In recent years, there has been a growing interest in developing catalyst-free and solvent-free synthetic methods for indoles, aligning with the principles of green chemistry. royalsocietypublishing.orgsemanticscholar.org These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify purification procedures.

One notable example is the mechanochemical synthesis of indole derivatives. acs.org This technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions in the absence of a solvent. For instance, the three-component reaction of an α-imino ketone, an arylamine, and a thiol can be achieved under mechanochemical conditions to produce functionalized indoles. acs.org

Solvent-free reactions, often conducted under thermal or microwave irradiation, have also been successfully employed for indole synthesis. These methods can lead to significantly reduced reaction times and improved yields. Furthermore, catalyst-free approaches, such as the thermal cyclization of appropriately substituted precursors, offer a straightforward route to the indole core. nih.gov The synthesis of 3-selenylindoles has been reported in a recyclable ionic liquid without the need for a catalyst. nih.gov

Photochemical and Electrochemical Synthetic Routes for Indole Derivatives

Photochemical and electrochemical methods offer unique pathways for the synthesis of indole derivatives, often proceeding through radical or radical-ion intermediates. researchgate.netacs.org These techniques can provide access to substitution patterns that are difficult to achieve through traditional thermal reactions.

Photochemical C-H activation has been utilized to generate indole libraries. unifr.ch For example, the photolysis of 1-aryl-1H-1,2,3-triazoles can lead to the formation of indoles through the extrusion of nitrogen gas and subsequent cyclization. unifr.ch This reaction is typically carried out using UV irradiation at 254 nm. unifr.ch

Electrochemical synthesis provides another powerful tool for constructing the indole nucleus. nih.gov The electrochemical oxidation of N-aryl enamines can induce cyclization to form indoles. acs.org This method allows for precise control over the reaction conditions by tuning the applied potential. A notable example is the electrochemical oxidative [4+2] annulation of indole-1H-carboxamides, which proceeds via a proton-coupled electron transfer (PCET) mechanism. acs.org

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound and its analogues. semanticscholar.orgconicet.gov.ar This involves the design of synthetic routes that are more environmentally benign, economically viable, and sustainable. Key aspects of green chemistry in this context include the use of safer solvents, the development of catalyst-free and solvent-free conditions, and the improvement of atom economy. royalsocietypublishing.orgsemanticscholar.org

The use of water as a solvent is a prime example of a green chemistry approach. royalsocietypublishing.org Water is non-toxic, non-flammable, and readily available. Several indole syntheses have been successfully carried out in aqueous media, often with the aid of surfactants or co-solvents to enhance solubility. royalsocietypublishing.org Deep eutectic solvents (DESs) have also emerged as green alternatives to traditional organic solvents for electrochemical synthesis of indole derivatives. nih.gov

Catalyst-free and solvent-free reactions, as discussed in section 2.2.2, are inherently greener than their traditional counterparts. royalsocietypublishing.orgacs.org By eliminating the need for catalysts and solvents, these methods reduce waste generation and simplify product isolation. Mechanochemistry, in particular, offers a significant advantage in terms of reducing solvent usage. acs.org

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another crucial principle of green chemistry. Synthetic routes with high atom economy are more sustainable as they generate less waste. Tandem or domino reactions, where multiple bond-forming events occur in a single pot, are excellent examples of atom-economical processes for the synthesis of complex molecules like disubstituted indoles. rsc.org

The following table highlights some green chemistry approaches applicable to the synthesis of indole derivatives.

Green Chemistry PrincipleSynthetic ApproachExampleReference
Use of Green SolventsReaction in waterC=N bond formation royalsocietypublishing.org
Catalyst-Free SynthesisMechanochemical reactionThree-component reaction for functionalized indoles acs.org
Atom EconomyTandem reactionReduction/condensation/fragmentation/cyclization sequence for 2,3-disubstituted indoles rsc.org
Alternative Energy SourcesMicrowave irradiationCopper-catalyzed indole synthesis mdpi.com

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and designing new synthetic routes. The mechanisms of several important indole syntheses have been elucidated through a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations. researchgate.netacs.org

The mechanism of the Larock indole synthesis is proposed to begin with the reduction of Pd(II) to Pd(0), followed by oxidative addition of the aryl halide. ub.edu The alkyne then undergoes syn-insertion into the arylpalladium bond, and subsequent intramolecular cyclization with the nitrogen atom forms a six-membered palladacycle. Reductive elimination then yields the indole product and regenerates the Pd(0) catalyst. ub.edu

In the Bartoli indole synthesis, the mechanism is believed to involve the initial attack of the Grignard reagent on the nitro group, leading to a nitrosoarene intermediate. jk-sci.com A second equivalent of the Grignard reagent attacks the nitroso group, and a researchgate.netresearchgate.net-sigmatropic rearrangement then occurs to form an aldehyde intermediate. Intramolecular nucleophilic attack by the nitrogen atom, followed by proton abstraction and acidic workup, furnishes the final indole product. jk-sci.com

The mechanism of photochemical indole synthesis from triazoles involves the initial photoexcitation of the triazole, followed by nitrogen extrusion to generate a vinylidene carbene intermediate. unifr.ch This intermediate then undergoes intramolecular C-H insertion to form the indole ring.

For electrochemical syntheses, the mechanism often involves proton-coupled electron transfer (PCET). acs.org In the electrochemical oxidative annulation of indole-1H-carboxamides, the reaction is initiated by the oxidation of the indole nitrogen, facilitated by a base. acs.org This generates an N-centered radical that can then participate in the desired cyclization reaction.

Stereoselective Synthesis and Chiral Induction Strategies (If Applicable)

The direct stereoselective synthesis of this compound has not been extensively documented in peer-reviewed literature, primarily because the molecule lacks a stereocenter in its ground state. However, the broader field of asymmetric indole synthesis provides a robust framework for envisioning how chirality could be introduced and controlled in derivatives of this compound. Strategies for achieving stereoselectivity generally fall into two main categories: the use of chiral catalysts in reactions that create a stereocenter, and the application of chiral auxiliaries that are later removed.

General Approaches to Asymmetric Indole Synthesis:

Modern organic synthesis has seen the development of numerous catalytic enantioselective methods for the construction of chiral indole-containing molecules. researchgate.net These methods are often applicable to a wide range of substituted indoles and can be conceptually extended to the synthesis of chiral derivatives of this compound.

One prominent strategy involves the catalytic asymmetric dearomatization (CADA) of indole derivatives. rsc.org This approach can transform a planar, achiral indole into a three-dimensional indolenine or fused indoline (B122111) with high enantioselectivity. rsc.org For instance, chiral phosphoric acids have emerged as powerful catalysts in these transformations, capable of controlling the stereochemical outcome of reactions with various electrophiles. rsc.orgnih.gov

Another key strategy is the asymmetric functionalization of the indole core. The asymmetric Friedel-Crafts reaction, for example, allows for the enantioselective introduction of a substituent at the C3 position of the indole ring, creating a chiral center. sioc-journal.cnnih.gov Similarly, asymmetric hydrogenation of the indole ring can lead to chiral indolines, often with high levels of stereocontrol. organic-chemistry.orgacs.org

Potential for Atroposelective Synthesis:

A fascinating area of stereoselective synthesis relevant to 2-arylindoles is the concept of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of this compound, if sufficient steric hindrance were present around the C2-aryl bond, it could be possible to isolate individual, non-interconverting rotational isomers (atropisomers).

The synthesis of such atropisomers would require a synthetic route that controls the orientation of the p-tolyl group relative to the indole plane. This could potentially be achieved through a catalytic dynamic kinetic resolution process, where a chiral catalyst selectively promotes the formation of one atropisomer over the other from a rapidly equilibrating mixture of conformers. iisc.ac.in While there are no specific reports of atroposelective synthesis for this compound, the principles have been successfully applied to other biaryl systems.

Chiral Induction in Derivatives:

A more direct path to chiral molecules based on the this compound scaffold involves the introduction of a chiral center through a subsequent reaction. For example, if a substituent were introduced at the C3 position, this would create a chiral center. The stereochemical outcome of such a reaction could be controlled using a variety of asymmetric catalytic methods.

The following table outlines some general enantioselective transformations that could be hypothetically applied to a suitable precursor to generate chiral derivatives of this compound.

Reaction TypeCatalyst/ReagentPotential Chiral ProductKey Features
Asymmetric Friedel-Crafts AlkylationChiral Lewis Acid or Brønsted Acid3-Alkyl-4-chloro-2-(p-tolyl)-1H-indoleCreates a stereocenter at the C3 position.
Asymmetric HydrogenationChiral Transition Metal Catalyst (e.g., Rh, Ru, Ir)Chiral 4-chloro-2-(p-tolyl)indolineCreates stereocenters at C2 and C3.
Asymmetric [3+2] CycloadditionChiral CatalystFused heterocyclic systemsConstructs a new chiral ring fused to the indole core. acs.org

Mechanistic Considerations:

The success of any stereoselective synthesis hinges on a detailed understanding of the reaction mechanism. In catalyst-controlled reactions, the chiral catalyst forms a transient, diastereomeric complex with the substrate. The difference in the activation energies for the formation of the different stereoisomeric products is what determines the enantioselectivity of the reaction.

For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst can act as a chiral proton shuttle, activating the substrate and controlling the facial selectivity of the attack of a nucleophile. nih.gov The precise nature of the non-covalent interactions between the catalyst, substrate, and reagents is critical for achieving high levels of stereocontrol.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 P Tolyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. materialsciencejournal.org For a molecule like 4-Chloro-2-(p-tolyl)-1H-indole, DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

From the optimized geometry, a range of molecular properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Based on DFT studies of analogous compounds, a predicted set of quantum chemical parameters for this compound is presented below. These values are illustrative and derived from similar structures to provide insight into its expected electronic profile.

ParameterPredicted ValueSignificance
HOMO Energy~ -5.5 eVIndicates electron-donating capability; region of electrophilic attack.
LUMO Energy~ -1.3 eVIndicates electron-accepting capability; region of nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 4.2 eVCorrelates with chemical reactivity and stability. researchgate.net
Dipole Moment (µ)~ 2.0 - 2.5 DMeasures charge distribution asymmetry; influences solubility and binding.
Chemical Hardness (η)~ 2.1 eVResistance to change in electron configuration.
Electronegativity (χ)~ 3.4 eVGlobal measure of the power to attract electrons.

Ab initio methods, which are based on first principles of quantum mechanics without reliance on experimental parameters, are used for highly accurate calculations. A key application is the analysis of electronic excitations using methods like Time-Dependent Density Functional Theory (TD-DFT). TD-DFT can predict the absorption spectra of a molecule by calculating the energies required to promote an electron from a lower energy orbital to a higher one. researchgate.net

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations help characterize the nature of the electronic transitions, such as π-π* transitions within the aromatic system. Studies on other chloro-substituted aromatic compounds and complex indoles have successfully used these methods to correlate calculated spectra with experimental observations. researchgate.netresearchgate.net Such analysis is crucial for understanding the photophysical properties of the compound and for interpreting spectroscopic data.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov This is particularly valuable for understanding how this compound behaves in a dynamic environment, such as in solution or in the presence of a biological macromolecule.

MD simulations on indole (B1671886) derivatives have been used to study their partitioning and localization within lipid membranes. nih.govacs.org These studies show that indole-based molecules often prefer to reside in the interfacial region of a lipid bilayer, with the indole NH group forming hydrogen bonds with water or lipid headgroups. acs.org An MD simulation of this compound in a simulated cell membrane would likely show its orientation, depth of insertion, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize its position. This information is critical for predicting how the molecule might approach and interact with membrane-bound protein targets.

When combined with docking results, MD simulations can also assess the stability of a predicted protein-ligand complex. The simulation would reveal how the ligand's conformation adjusts within the binding site and whether key interactions are maintained over time, providing a more realistic view of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. orientjchem.org By analyzing a dataset of related molecules with known activities, a QSAR model can identify the key molecular properties (descriptors) that govern their potency. ijpsi.org

For a compound like this compound, a QSAR model could be developed to predict its potential anticancer activity based on studies of other indole derivatives. nih.govjocpr.com These models often use descriptors related to:

Electronic properties: Charges, dipole moment (e.g., the chlorine atom at the 4-position introduces a significant electronic effect).

Steric properties: Molecular volume, surface area (e.g., the size and shape of the p-tolyl group).

Hydrophobicity: The octanol-water partition coefficient (LogP).

A typical 2D-QSAR model might take the form of a linear equation: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Studies on anticancer indole derivatives have shown that properties like molecular mass, polarizability, and specific atomic counts (like bromine or chlorine) can be critical predictors of activity. nih.govjocpr.com A QSAR model could predict the inhibitory concentration (IC₅₀) of this compound against a specific cancer cell line, guiding its prioritization for synthesis and experimental testing. orientjchem.org

Molecular Docking and Binding Mode Predictions with Biological Macromolecules (Theoretical Interactions)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov This technique is central to modern drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Numerous studies have performed docking of 2-arylindole derivatives into the active sites of various cancer-related targets, including tubulin, protein kinases, and aromatase. nih.govmdpi.commdpi.com These studies provide a strong basis for predicting how this compound might bind.

Common findings from docking studies of related 2-arylindoles include:

Hydrophobic Interactions: The aryl group at the C2 position (the p-tolyl group) often fits into a hydrophobic pocket in the protein's active site. nih.gov

Hydrogen Bonding: The indole N-H group is a crucial hydrogen bond donor, frequently interacting with backbone carbonyls or specific amino acid residues like asparagine or serine. mdpi.com

Halogen Bonding: The chlorine atom at the C4 position can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity.

The table below summarizes findings from docking studies on analogous compounds, suggesting potential targets and key interactions for this compound.

Protein TargetKey Interacting Residues (from Analogues)Predicted Interaction for this compoundReference
Tubulin (Colchicine Site)Cys241, Asn258, Leu255, Val318Indole N-H H-bonds with Asn258; p-tolyl group in hydrophobic pocket formed by Leu255. mdpi.com
AromataseSer478, Met374, Phe221Indole core interacts with heme; p-tolyl group engages with hydrophobic residues. nih.gov
EGFR KinaseMet793, Leu718, Cys797Indole scaffold forms H-bond with Met793 backbone; p-tolyl group extends into hydrophobic region. mdpi.com

Theoretical Mechanistic Pathways for Chemical Reactions and Biological Processes

Computational chemistry, particularly DFT, is also employed to elucidate the mechanisms of chemical reactions. For this compound, this can be applied to its synthesis. The Fischer indole synthesis is a classic and versatile method for preparing 2-arylindoles. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Theoretical studies on the Fischer indole synthesis can map the entire reaction pathway, identifying key intermediates and transition states. acs.org The mechanism generally proceeds through:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone (in this case, p-tolyl methyl ketone).

Protonation and tautomerization to an enehydrazine intermediate.

A acs.orgacs.org-sigmatropic rearrangement (the key C-C bond-forming step).

Rearomatization and loss of ammonia (B1221849) to form the final indole ring.

DFT calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. acs.org Such studies help in optimizing reaction conditions (e.g., choice of acid catalyst, temperature) to improve the yield and selectivity of the synthesis of this compound and its derivatives. openmedicinalchemistryjournal.com

Sophisticated Spectroscopic and Structural Characterization in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Chloro-2-(p-tolyl)-1H-indole. By mapping the magnetic environments of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on both the indole and p-tolyl rings, and the methyl protons of the tolyl group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). acs.org The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling relationships with adjacent protons. rsc.orgwiley-vch.de The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, while the methyl group will present as a sharp singlet around δ 2.4 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for each of its 15 carbon atoms. Carbons attached to the electronegative chlorine and nitrogen atoms, as well as the quaternary carbons of the fused ring system, would appear at characteristic downfield shifts. acs.orgwiley-vch.de

Dynamic NMR Studies: While specific dynamic NMR studies on this compound are not widely reported, this technique could theoretically be used to study processes such as restricted rotation (atropisomerism) around the C2-tolyl single bond. researchgate.net By analyzing changes in the NMR spectrum at different temperatures, researchers could determine the energy barrier for such rotational processes, providing insight into the molecule's conformational flexibility. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for substituted indoles and related aromatic compounds.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole N-H~8.1-8.5 (broad s)N/A
Indole Aromatic C-H~7.0-7.7 (m)~110-138
p-Tolyl Aromatic C-H~7.2-7.8 (two d)~125-139
Indole C-ClN/A~125-130
Indole C2N/A~138-142
p-Tolyl CH₃~2.4 (s)~21

X-ray Crystallography for Solid-State Structure and Intermolecular Packing Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure analysis would confirm the planarity of the indole ring system and the relative orientation of the p-tolyl substituent. rsc.orgnih.gov

A key aspect of crystallographic studies is the analysis of intermolecular interactions, which govern how molecules pack together in a crystal lattice. In the case of this compound, potential interactions include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich aromatic rings of neighboring molecules or N-H···Cl bonds. researchgate.netresearchgate.net

π-π Stacking: The planar aromatic surfaces of the indole and tolyl rings can stack on top of each other, an interaction that helps to stabilize the crystal packing. researchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

Table 2: Illustrative Crystallographic Parameters for a Substituted Indole Derivative Data based on a representative substituted indole structure to illustrate typical crystallographic findings. rsc.org

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)11.4106
b (Å)14.3958
c (Å)9.9664
β (°)94.167
Volume (ų)1632.8
Z (Molecules per unit cell)4

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Metabolite Identification (Theoretical Pathways)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, confirming its elemental composition (C₁₅H₁₂ClN). bldpharm.comresearchgate.net

The electron impact (EI) or electrospray ionization (ESI) process not only generates a molecular ion (M⁺˙) but also causes it to break apart into smaller, characteristic fragment ions. libretexts.org Analyzing these fragmentation patterns provides valuable structural information. Due to the presence of chlorine, the molecular ion peak will be accompanied by a significant M+2 peak, with an intensity approximately one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope. neu.edu.tr

Theoretical Fragmentation Pathways: A plausible fragmentation pathway for this compound would begin with the molecular ion. Key fragmentation steps could include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to lose a Cl˙ radical, forming a cation.

Loss of HCN: A characteristic fragmentation for indoles involves the expulsion of a neutral hydrogen cyanide molecule from the pyrrole (B145914) ring. scirp.orgacs.org

Cleavage of the Tolyl Group: The bond between the indole C2 and the tolyl ring could cleave, leading to a tolyl cation (m/z 91, a tropylium (B1234903) ion) or an indole-containing fragment. researchgate.net

Loss of a Methyl Radical: The tolyl group could lose a methyl radical (CH₃˙) to form a benzyl-type cation.

These theoretical pathways help in interpreting the mass spectrum and confirming the identity of unknown compounds or identifying metabolites where the core indole structure has been modified. researchgate.netpreprints.org

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific bonds. rsc.org

For this compound, the key vibrational modes would include:

N-H Stretch: A sharp, distinct peak in the FTIR spectrum around 3400-3500 cm⁻¹, characteristic of the indole N-H bond. researchgate.net

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations in the fingerprint region, typically around 1200-1350 cm⁻¹.

C-Cl Stretch: A strong absorption in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), each vibrational band can be assigned to a specific atomic motion. sioc-journal.cnrjpbcs.com This detailed analysis can provide insights into conformational isomers and intermolecular interactions, such as hydrogen bonding, which would cause a broadening and shifting of the N-H stretching frequency. montclair.edu

Table 3: Characteristic FTIR Vibrational Frequencies for this compound Based on typical values for substituted indoles. rsc.orgresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3400 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-ClStretching600 - 800

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic structure and photophysical properties of a molecule. The indole scaffold is known to be a fluorescent chromophore. nih.govmdpi.comrsc.org

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) would be expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic system. rsc.org Typically, substituted indoles exhibit multiple absorption maxima (λ_abs), often with a strong band below 300 nm and other distinct bands at longer wavelengths. rsc.orgnih.gov The substitution with a chloro and a tolyl group will influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to the parent indole molecule.

Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum would show an emission maximum (λ_em) at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. The quantum yield (Φ), which measures the efficiency of the fluorescence process, is a key parameter that would be determined. The substituents on the indole ring significantly impact these fluorescence properties. mdpi.com For instance, many indole derivatives are known to be highly fluorescent, making them useful as probes or in materials science applications. nih.govthieme-connect.debeilstein-journals.org

Table 4: Representative Photophysical Data for Functionalized Indole Derivatives Data based on a representative substituted indole to illustrate typical photophysical findings. rsc.org

ParameterExample Value
Absorption Maxima (λ_abs)296 nm, 399 nm
Emission Maximum (λ_em)533 nm
SolventAcetonitrile

Mechanistic Investigations of Biochemical and Pharmacological Interactions of 4 Chloro 2 P Tolyl 1h Indole

Delineation of Molecular Targets and Binding Site Characterization (In Vitro Studies)

In vitro studies have been instrumental in identifying and characterizing the molecular targets of 4-Chloro-2-(p-tolyl)-1H-indole and its analogs. These investigations have revealed interactions with various enzymes and receptors, providing a foundation for understanding their pharmacological effects.

One area of focus has been the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) involved in numerous physiological processes. nih.gov Studies on related indole-2-carboxamide derivatives have shown that these compounds can act as allosteric modulators of the CB1 receptor. nih.govacs.orgnih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric site where the endogenous ligand binds, thereby altering the receptor's affinity and/or efficacy for the orthosteric ligand. acs.orgnih.gov For instance, the prototypical allosteric modulator ORG27569, an indole-2-carboxamide, enhances the binding of the CB1 agonist [³H]CP55,940 but decreases the binding of the inverse agonist [³H]SR141716A. nih.govacs.orgnih.gov The indole (B1671886) ring itself has been identified as a crucial element for the ligand's ability to bind to the allosteric site. acs.orgnih.gov

Another significant molecular target for indole derivatives is tubulin, a key protein in the formation of microtubules. mdpi.comunife.it Several novel indole/1,2,4-triazole hybrids have been synthesized and evaluated as tubulin polymerization inhibitors. mdpi.com These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.com

Furthermore, indole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX). derpharmachemica.com The anti-inflammatory activity of these compounds is attributed to their ability to inhibit COX enzymes, with some derivatives showing selectivity for COX-2. derpharmachemica.com The binding of these indole derivatives to the active site of COX enzymes is a key aspect of their mechanism of action.

The GPR17 receptor, another GPCR, has also been identified as a potential target. acs.org A related compound, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was identified as a moderately potent GPR17 agonist. acs.org

The table below summarizes the identified molecular targets for indole derivatives, including those structurally related to this compound.

TargetCompound ClassObserved Effect
Cannabinoid Receptor 1 (CB1)Indole-2-carboxamidesAllosteric Modulation
TubulinIndole/1,2,4-triazole hybridsInhibition of Polymerization
Cyclooxygenase (COX)Indole derivativesEnzymatic Inhibition
GPR17 ReceptorDichloro-indole-2-carboxylic acidAgonism

Enzymatic Inhibition/Activation: Mechanistic Insights at the Molecular Level

The interaction of this compound and its analogs with various enzymes has been a subject of detailed mechanistic investigation, revealing both inhibitory and, in some cases, potential activatory roles. These studies provide insights into the molecular underpinnings of their pharmacological activities.

A significant body of research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. derpharmachemica.com Novel indole derivatives have been synthesized and shown to possess anti-inflammatory properties through the inhibition of COX. derpharmachemica.com Structure-activity relationship studies have indicated that specific substitutions on the indole ring and its appended functionalities can lead to selective inhibition of COX-2 over COX-1. derpharmachemica.com For example, the presence of a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group on a phenylhydrazono moiety attached to the indole core was found to enhance anti-inflammatory activity. derpharmachemica.com Furthermore, a 4-chlorobenzoyl group at the indole nitrogen was more favorable for activity than an unsubstituted benzoyl group. derpharmachemica.com The most potent and selective COX-2 inhibitor in one study was also the most effective anti-inflammatory agent in a carrageenan-induced rat paw edema model. derpharmachemica.com

Indole-based compounds have also been explored as inhibitors of other enzymes. For instance, indole-based-thiadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. sci-hub.se The inhibitory activity of these compounds is influenced by the nature and position of substituents on the phenyl ring attached to the thiadiazole moiety. sci-hub.se For example, a para-chloro substitution on the phenyl ring resulted in higher AChE inhibitory activity compared to ortho or meta substitutions. sci-hub.se

Furthermore, certain indole derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. mdpi.com Novel indole/1,2,4-triazole hybrids have demonstrated significant inhibitory effects on tubulin, with some compounds being more potent than the standard drug combretastatin (B1194345) A-4 (CA-4). mdpi.com The presence of an oxime moiety in these hybrids was found to enhance their anticancer activity. mdpi.com

The table below provides a summary of the enzymatic inhibition data for various indole derivatives.

EnzymeCompound ClassKey FindingsIC₅₀ Values (µM)
COX-2(4-chlorobenzoyl)-indole derivativesSelective inhibition, anti-inflammatory effects. derpharmachemica.comVaries with substitution
Acetylcholinesterase (AChE)Indole-based-thiadiazolesPotent inhibition, influenced by substituent position. sci-hub.se1.80 ± 0.1 to 3.20 ± 0.1
Butyrylcholinesterase (BChE)Indole-based-thiadiazolesPotent inhibition, some more active than standard. sci-hub.se0.30 ± 0.1 to 37.60 ± 0.6
TubulinIndole/1,2,4-triazole hybridsInhibition of polymerization, enhanced by oxime moiety. mdpi.com3.03 ± 0.11 (most potent)

These studies highlight the versatility of the indole scaffold in designing enzyme inhibitors with specific and potent activities. The mechanistic insights gained from these investigations are crucial for the development of new therapeutic agents targeting these enzymes.

Receptor-Ligand Binding Kinetics and Thermodynamics (Theoretical and In Vitro Approaches)

The study of receptor-ligand binding kinetics and thermodynamics provides a deeper understanding of the dynamic interactions between a compound and its molecular target. While specific kinetic and thermodynamic data for this compound are not extensively available, research on related indole derivatives, particularly allosteric modulators of the cannabinoid receptor 1 (CB1), offers valuable insights into these parameters. nih.govacs.orgnih.gov

For allosteric modulators, key parameters include the equilibrium dissociation constant (KB) and the cooperativity factor (α). KB represents the affinity of the modulator for its allosteric binding site, while α describes the extent to which the modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while an α value less than 1 signifies negative cooperativity (reduction of orthosteric ligand binding). acs.orgnih.gov

In the context of indole-2-carboxamide derivatives acting on the CB1 receptor, researchers have identified compounds with varying KB and α values. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was found to have a KB of 259.3 nM and a remarkably high α of 24.5, indicating strong positive cooperativity. nih.gov Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, exhibited an even lower KB of 89.1 nM, suggesting very high affinity for the allosteric site. nih.gov

The binding kinetics, specifically the association (kon) and dissociation (koff) rate constants, are also crucial. These parameters determine the residence time of a ligand on its receptor, which can significantly influence its pharmacological effect. For some G protein-coupled receptors, it has been shown that ligands with slower dissociation rates (longer residence times) can lead to a more sustained biological response. universiteitleiden.nl While specific kon and koff values for this compound are not reported, the general principles of ligand-receptor kinetics are applicable. Kinetic radioligand binding assays are a common method to determine these rate constants. universiteitleiden.nl

Theoretical approaches, such as molecular docking and molecular dynamics simulations, can complement in vitro studies by predicting binding modes and estimating binding affinities. These computational methods can help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved kinetic and thermodynamic profiles.

The table below summarizes the binding parameters for some representative indole-2-carboxamide allosteric modulators of the CB1 receptor.

CompoundKB (nM)Cooperativity (α)
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide259.324.5
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide89.1-
5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)->1

It is important to note that these values are for related indole derivatives and not for this compound itself. However, they illustrate the types of kinetic and thermodynamic parameters that are critical for characterizing the interaction of such compounds with their receptor targets.

Modulation of Cellular Signaling Pathways: Molecular Mechanisms (In Vitro/Cellular Level)

The biological effects of this compound and its analogs are ultimately mediated by their influence on intracellular signaling pathways. In vitro and cellular studies have begun to unravel the molecular mechanisms through which these compounds modulate cellular functions.

A key area of investigation has been the impact of indole derivatives on signaling pathways downstream of their molecular targets. For instance, allosteric modulators of the cannabinoid receptor 1 (CB1) can differentially affect various signaling cascades. While some indole-2-carboxamide derivatives enhance the binding of CB1 agonists, they can paradoxically antagonize agonist-induced G-protein coupling. acs.orgnih.gov This suggests a "biased signaling" phenomenon, where the modulator stabilizes a receptor conformation that favors certain downstream pathways over others. For example, some of these compounds have been shown to induce β-arrestin-mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), while inhibiting G-protein-dependent pathways. nih.gov

In the context of cancer, indole derivatives that inhibit tubulin polymerization have been shown to induce cell cycle arrest and apoptosis. mdpi.com By disrupting microtubule dynamics, these compounds activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. mdpi.com This ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.

Furthermore, some indole derivatives have been found to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. mdpi.com Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. The crosstalk between the PI3K/Akt and the MEK/ERK pathways is also a critical aspect of cellular signaling that can be influenced by these compounds. duq.edu

The table below provides a summary of the cellular signaling pathways modulated by indole derivatives and the observed molecular mechanisms.

Signaling PathwayCompound ClassMolecular Mechanism
CB1 Receptor SignalingIndole-2-carboxamidesBiased agonism, inhibition of G-protein coupling, activation of β-arrestin/ERK pathway
Cell Cycle RegulationIndole/1,2,4-triazole hybridsG2/M phase arrest, induction of apoptosis via caspase activation
PI3K/Akt/mTOR PathwayIndole-thiadiazole hybridsInhibition of pathway components, leading to reduced cell proliferation and survival

These findings highlight the intricate ways in which this compound and related compounds can interfere with cellular signaling networks. A comprehensive understanding of these molecular mechanisms is essential for the rational design of new therapeutic agents with improved efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided valuable insights into the structural requirements for interacting with specific molecular targets and achieving selectivity.

In the context of allosteric modulation of the cannabinoid receptor 1 (CB1), several key structural features of indole-2-carboxamides have been identified as critical for their activity. acs.orgnih.gov These include:

The Indole Ring: The indole scaffold itself is considered important for binding to the allosteric site. acs.orgnih.gov

C3-Position Substituent: The nature and length of the alkyl group at the C3 position of the indole ring have a profound impact on the allosteric modulation of the orthosteric binding site. acs.orgnih.gov

C5-Position Substituent: An electron-withdrawing group, such as a chloro group, at the C5 position is often beneficial for activity. acs.orgnih.gov Moving the chloro group to the C6 position can drastically reduce binding affinity. acs.org

Amide Functionality: The amide group at the C2 position is critical for the allosteric effects on the orthosteric site. acs.org

Linker Length: The length of the linker between the amide bond and a terminal phenyl ring can influence activity, with shortening of the linker sometimes abolishing allosteric modulation. acs.org

For indole derivatives targeting cyclooxygenase (COX) enzymes, SAR studies have revealed that:

The presence of a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) moiety on a phenylhydrazono group attached to the indole core enhances anti-inflammatory activity. derpharmachemica.com

A 4-chlorobenzoyl group at the indole nitrogen is more favorable for activity than an unsubstituted benzoyl group. derpharmachemica.com

In the development of indole/1,2,4-triazole hybrids as tubulin polymerization inhibitors, SAR studies have shown that:

The presence of an oxime moiety can significantly enhance anticancer activity compared to the precursor ketones. mdpi.com

The nature of the substituent on the phenyl ring attached to the triazole can influence potency and selectivity against different cancer cell lines. mdpi.com

The table below summarizes some of the key SAR findings for different classes of indole derivatives.

Compound ClassMolecular TargetKey SAR Findings
Indole-2-carboxamidesCB1 ReceptorC3 and C5 substituents, C2 amide, and linker length are critical for allosteric modulation. acs.orgnih.gov
Indole-hydrazonesCOX EnzymesSulfonamide/methylsulfonyl groups and a 4-chlorobenzoyl at the indole nitrogen enhance activity. derpharmachemica.com
Indole/1,2,4-triazole hybridsTubulinAn oxime moiety improves anticancer activity; phenyl ring substituents affect potency. mdpi.com

These SAR studies provide a rational basis for the design and optimization of new indole-based compounds with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

Emerging Applications and Future Research Directions

Exploration of 4-Chloro-2-(p-tolyl)-1H-indole as a Chemical Biology Probe

Chemical probes are small molecules used to study and manipulate biological systems, serving as essential tools for target validation and drug discovery. snv63.ruplos.org A high-quality chemical probe must be potent, selective, and have a well-understood mechanism of action to yield reliable results. nih.gov The indole (B1671886) nucleus, with its electron-rich and planar structure, is an attractive scaffold for developing such probes, as it facilitates interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding. mdpi.com

While this compound has not been extensively characterized as a chemical probe, its structure suggests potential in this area. Chemical probes are pivotal in accelerating the identification of biological targets and can serve as starting points for therapeutic development. snv63.ru The development of indole-based probes can help elucidate the function of specific proteins and pathways in both healthy and diseased states. For instance, modifying the lead molecule to incorporate functionalities like a benzophenone (B1666685) group for crosslinking and an alkyne for bio-orthogonal ligation can transform it into a photo-affinity labeling (PAL) probe, a powerful tool for target deconvolution. mdpi.com The exploration of this compound in this context could unlock new insights into cellular processes and identify novel therapeutic targets.

Potential in Material Science: Organic Electronics and Sensing Applications (Theoretical and Preliminary Experimental)

The unique electronic properties of heterocyclic compounds have positioned them as promising candidates for applications in material science, particularly in organic electronics. The indole structure is related to carbazole, a tricyclic molecule renowned for its use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com Carbazoles exhibit good hole transport properties, chemical and thermal stability, and a tunable electronic structure, making them versatile building blocks for these applications. mdpi.com

The structural similarity of this compound to these established materials suggests its potential for similar applications. The electron-rich nature of the indole ring system could facilitate charge transport, a critical property for organic semiconductors. mdpi.commdpi.com Theoretical modeling and preliminary experimental studies could explore how the chloro and p-tolyl substituents on the indole core influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for designing efficient organic electronic devices. Further research could involve synthesizing polymers or small molecules incorporating the this compound moiety and evaluating their performance in devices like OLEDs or organic solar cells, opening a new frontier beyond its traditional biological applications.

Development of Advanced Methodologies for Indole-Based Drug Discovery (Conceptual Framework)

The versatility of the indole scaffold has driven the development of advanced methodologies to accelerate the discovery of new drugs. mdpi.com A key challenge has been the selective functionalization of the indole ring at specific positions. bioengineer.org Recent breakthroughs, such as the copper-catalyzed direct C5–H alkylation of indoles, offer more economical and scalable methods for creating diverse indole derivatives, sidestepping the need for more expensive catalysts like rhodium. bioengineer.org Such methods provide medicinal chemists with powerful strategies to generate novel compounds for therapeutic exploration. bioengineer.org

Modern drug discovery for indole derivatives increasingly relies on a combination of computational and synthetic strategies. mdpi.comnih.gov These approaches aim to rationally design molecules with enhanced specificity and reduced toxicity. mdpi.com

Methodology Description Application in Indole Drug Discovery
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of a biological target to design compounds that can bind to it with high affinity and selectivity.Designing indole derivatives to fit precisely into the active sites of target proteins like kinases or enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that relates the chemical structure of a compound to its biological activity.Predicting the therapeutic activity of new indole derivatives and optimizing lead compounds. mdpi.com
Molecular Hybridization A strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or multi-target activity.Creating novel indole-based compounds, such as indole-1,2,4-triazole derivatives, with potent antiproliferative effects. nih.gov
Green Synthesis The use of environmentally friendly processes and reagents to synthesize chemical compounds.Developing efficient and sustainable methods for producing N-substituted indole-3-carboxylates and other derivatives without toxic byproducts. nih.gov
One-Pot Synthesis A strategy where multiple reaction steps are carried out in a single reactor, improving efficiency and reducing waste.Streamlining the synthesis of complex indole compounds for rapid screening and development. nih.gov

These advanced methodologies represent a conceptual framework for the future of indole-based drug discovery, enabling the creation of multi-targeted agents capable of modulating several key biological pathways simultaneously, which is particularly relevant for complex diseases like cancer. mdpi.com

Unexplored Biological Targets and Pathways for Indole Derivatives

The indole scaffold's ability to interact with a wide array of biological targets is well-documented, with many derivatives showing potent activity against cancer, microbes, and viruses. mdpi.comresearchgate.netnih.gov However, the full therapeutic potential of indole derivatives remains to be unlocked, with numerous biological targets and pathways still ripe for exploration.

Historically, indole-based drugs have successfully targeted tubulin polymerization and various protein kinases. nih.govnih.gov More recent research has expanded the scope to include other critical cancer-related targets. The development of novel indole derivatives offers the opportunity to modulate these targets with greater specificity and efficacy, potentially overcoming existing drug resistance mechanisms. mdpi.comresearchgate.net

Target Class Specific Target Examples Therapeutic Relevance
Protein Kinases Checkpoint kinase 1 (Chk1)Chk1 plays a major role in cell cycle control, and its inhibition can induce cell cycle arrest, making it a target for cancer therapy. nih.gov
Apoptosis Regulators Bcl-2, Mcl-1These proteins are crucial for cell survival. Dual inhibitors can induce apoptosis in cancer cells, offering a promising therapeutic strategy. mdpi.com
DNA Maintenance DNA TopoisomerasesThese enzymes are essential for managing DNA supercoiling during replication and transcription; inhibiting them can halt cancer cell proliferation. mdpi.comresearchgate.net
Microtubule Dynamics TubulinDisrupting tubulin polymerization is a clinically validated anticancer strategy, and the indole nucleus is a core structure in many inhibitors. nih.gov
Drug Efflux Pumps P-GlycoproteinOverexpression of P-glycoprotein is a major cause of multidrug resistance in cancer; inhibitors can restore sensitivity to chemotherapy. mdpi.comresearchgate.net
Mycobacterial Targets Cell Membrane, DprE1Targeting the mycobacterial cell membrane or essential enzymes like DprE1 offers novel approaches to treating tuberculosis. nih.gov

Further investigation into these and other pathways, such as those involved in neurodegenerative diseases like Alzheimer's, where indole derivatives have shown multifunctional potential, could lead to the discovery of first-in-class therapeutics. rsc.org

Integration of Artificial Intelligence and Machine Learning in Rational Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools are becoming indispensable for reducing the time and cost associated with developing new medicines. nih.gov For indole-based drug discovery, AI and ML offer powerful methods for rational design and activity prediction.

AI technologies, particularly deep learning (DL), can analyze vast datasets of chemical structures and biological activities to identify promising new leads. mdpi.com Unlike conventional methods that rely on manually crafted features, DL algorithms can automatically learn complex features from input data, enabling more accurate predictions. mdpi.com

Key applications of AI/ML in indole drug discovery include:

Rational Drug Design: AI can be used to design novel indole derivatives in silico with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.com

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen large virtual libraries of indole compounds to prioritize those most likely to be active, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indole derivatives, helping to identify candidates with better chances of success in clinical trials. mdpi.com

Structure-Activity Relationship (SAR) Analysis: These technologies can elucidate complex SARs, providing medicinal chemists with insights to guide the optimization of lead compounds. mdpi.com

By combining molecular modeling with machine learning, researchers can create robust computational platforms for designing novel indole-based modulators for a wide range of biological targets. nih.gov This data-driven approach promises to usher in a new era of efficiency and innovation in the development of indole-based therapeutics.

Q & A

What are the optimal synthetic routes for 4-Chloro-2-(p-tolyl)-1H-indole, and how can reaction conditions be controlled to improve yield?

Basic Research Question
The synthesis of this compound often involves cross-coupling reactions or functionalization of pre-existing indole scaffolds. For example, analogous compounds like 2-(p-Tolyl)-1H-indole derivatives are synthesized via Buchwald-Hartwig amination or Ullmann-type coupling, with yields influenced by catalyst selection (e.g., Pd-based catalysts), solvent polarity, and temperature control . Reaction optimization may include:

  • Catalyst Screening : Testing Pd(OAc)₂ with ligands like XPhos for improved regioselectivity.
  • Temperature Modulation : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Workup Protocols : Using column chromatography (silica gel, hexane/EtOAc gradient) for purification.

Yield improvements (e.g., 54–68% in imidazole-indole hybrids) are achieved by iterative adjustments to stoichiometry and inert atmosphere conditions .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Basic Research Question
Characterization relies on complementary techniques:

  • ¹H NMR : Look for indole NH proton signals at δ 10–12 ppm (DMSO-d₆) and aromatic protons split into distinct multiplets due to substituent effects. For example, p-tolyl methyl groups resonate at δ ~2.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Discrepancies >2 m/z units suggest impurities or incorrect adducts .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced characterization may include X-ray crystallography (see FAQ 3).

How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound derivatives?

Advanced Research Question
SHELX programs (e.g., SHELXL, SHELXD) are critical for solving small-molecule structures:

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data. SHELX handles twinned data and partial occupancy refinement .
  • Refinement Strategies : Apply restraints for disordered regions (e.g., p-tolyl methyl groups) and validate using R-factor convergence (target <5%).
  • Validation Tools : Check for outliers in the CIF file using PLATON or checkCIF.

For example, SHELX refinement of analogous indole derivatives achieved R1 values of ~0.05, confirming substituent geometry and intermolecular interactions .

What strategies can reconcile contradictory biological activity data observed in studies of halogenated indole derivatives?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and include positive controls (e.g., ciprofloxacin) .
  • Structural Analogues : Compare substituent effects. For instance, 5-chloro-2-(4-methoxyphenyl)-1H-indole showed anticancer activity (IC₅₀ = 8 µM), while 4-chloro derivatives were less potent, suggesting positional halogen effects .
  • Computational Modeling : Use docking studies (AutoDock Vina) to assess binding affinity consistency across protein targets (e.g., COX-2 for anti-inflammatory activity) .

What are the critical safety protocols for handling this compound, given its hazardous classification?

Basic Research Question
Safety measures for chlorinated indoles align with GHS hazard categories (H315, H319, H335):

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question
SAR studies require systematic variation of substituents:

  • Halogen Substitution : Compare 4-Cl with 5-F or 6-Br analogues (e.g., 4-chloro-6-fluoro-1H-indole showed altered logP and bioavailability) .
  • Aromatic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the p-tolyl ring to assess π-π stacking effects .
  • Biological Testing : Use dose-response assays (e.g., IC₅₀ determination in cancer cell lines) and correlate with computational ADMET predictions .

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